molecular formula C9H10F3NS B15321073 2,2,2-Trifluoro-1-(2-methylsulfanyl-phenyl)-ethylamine CAS No. 843608-47-9

2,2,2-Trifluoro-1-(2-methylsulfanyl-phenyl)-ethylamine

Cat. No.: B15321073
CAS No.: 843608-47-9
M. Wt: 221.24 g/mol
InChI Key: OWLNHHNBXPNCRL-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-amine is a fluorinated organic compound with a trifluoromethyl group attached to an amine and a phenyl ring substituted with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-(methylsulfanyl)phenylacetonitrile with trifluoromethylamine under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of a nitro group results in the corresponding amine .

Scientific Research Applications

2,2,2-Trifluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The amine functionality can form hydrogen bonds with biological targets, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethyl trifluoromethanesulfonate: Another fluorinated compound with similar trifluoromethyl functionality.

    N-Phenyl-bis(trifluoromethanesulfonimide): Contains a trifluoromethyl group and is used in similar applications.

Uniqueness

2,2,2-Trifluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-amine is unique due to the presence of both the trifluoromethyl and methylsulfanyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

843608-47-9

Molecular Formula

C9H10F3NS

Molecular Weight

221.24 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2-methylsulfanylphenyl)ethanamine

InChI

InChI=1S/C9H10F3NS/c1-14-7-5-3-2-4-6(7)8(13)9(10,11)12/h2-5,8H,13H2,1H3

InChI Key

OWLNHHNBXPNCRL-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1C(C(F)(F)F)N

Origin of Product

United States

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